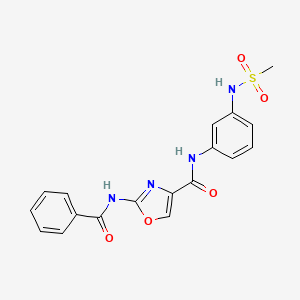

![molecular formula C15H24ClN3O3 B2582689 Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride CAS No. 2140316-74-9](/img/structure/B2582689.png)

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

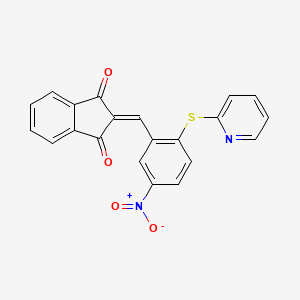

“Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 2140316-74-9. It has a molecular weight of 329.83 . The IUPAC name for this compound is benzyl (4-((3-aminopropyl)amino)-4-oxobutyl)carbamate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O3.ClH/c16-9-5-11-17-14(19)8-4-10-18-15(20)21-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12,16H2,(H,17,19)(H,18,20);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación

Mechanochemical Synthesis

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride is involved in innovative synthesis methods. For instance, Lanzillotto et al. (2015) described the mechanochemical synthesis of carbamates like benzyl carbamates using 1,1′-carbonyldiimidazole. This method enhances the reactivity of alcohol and carbamoyl-imidazole intermediates under mild conditions without activation, a significant advancement in sustainable chemistry (Lanzillotto et al., 2015).

Biological Evaluation for Antimicrobial Properties

Compounds similar to benzyl carbamates have been studied for their antimicrobial properties. Tengler et al. (2013) synthesized and evaluated substituted carbamates for antimycobacterial activity. Some of these compounds showed higher activity against Mycobacterium species compared to standard drugs, indicating their potential as antimicrobial agents (Tengler et al., 2013).

Inhibitors in Biochemistry

Benzyl carbamates are also investigated for their inhibitory effects in biochemistry. Kos et al. (2021) synthesized a library of benzyl carbamates as potential inhibitors of acetyl- and butyrylcholinesterase. Their findings revealed some compounds as potent inhibitors, highlighting their relevance in medicinal chemistry and enzyme studies (Kos et al., 2021).

Catalysis in Chemical Reactions

In the field of catalysis, Ji et al. (2011) utilized benzyl carbamate in a new aminohalogenation system for β-nitrostyrenes. This method, catalyzed by potassium carbonate, demonstrated high efficiency and selectivity, marking an important development in organic synthesis (Ji et al., 2011).

Propiedades

IUPAC Name |

benzyl N-[4-(3-aminopropylamino)-4-oxobutyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3.ClH/c16-9-5-11-17-14(19)8-4-10-18-15(20)21-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12,16H2,(H,17,19)(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPVKDHFOYFXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)

![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)

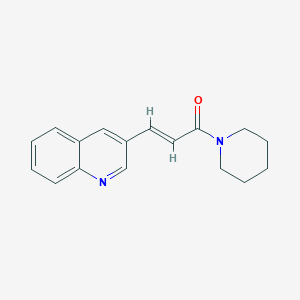

![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)

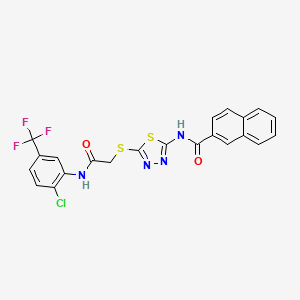

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)

![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)